molecular formula C17H22N4O3 B2891995 N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-5-methylisoxazole-4-carboxamide CAS No. 2034526-56-0

N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2891995
CAS No.: 2034526-56-0
M. Wt: 330.388
InChI Key: FTFANLRJHGIIIP-HDJSIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-5-methylisoxazole-4-carboxamide is a chemical compound with the CAS Registry Number 2034526-56-0 . It has a molecular formula of C17H22N4O3 and a molecular weight of 330.38 g/mol . This reagent features a defined stereochemistry at the cyclohexyl ring, designated as (1r,4r), and is built around a core structure that links a dimethylpyrimidinyl ether to a methylisoxazole carboxamide group . This specific molecular architecture makes it a compound of interest in various medicinal chemistry and drug discovery research programs. Researchers can utilize this molecule as a key building block or intermediate for the synthesis of more complex target compounds. It is also suitable for method development, analytical testing, and structure-activity relationship (SAR) studies. The compound is supplied with guaranteed high purity and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-10-8-11(2)20-17(19-10)23-14-6-4-13(5-7-14)21-16(22)15-9-18-24-12(15)3/h8-9,13-14H,4-7H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFANLRJHGIIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)C3=C(ON=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1R,4R)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-5-methylisoxazole-4-carboxamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Structural Characteristics

The compound features a complex structure that includes:

  • Cyclohexyl group : Provides hydrophobic characteristics.
  • Dimethylpyrimidinyl moiety : Suggests potential interactions with biological targets.
  • Isoxazole ring : A heterocyclic structure that contributes to the compound's reactivity and biological properties.

The molecular formula is C19H24N4O2C_{19}H_{24}N_{4}O_{2}, with a molecular weight of 340.4 g/mol .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the isoxazole ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Attachment of the cyclohexyl and pyrimidinyl groups : These steps may utilize coupling reactions that enhance the yield and purity of the final product.
  • Purification : Techniques such as recrystallization or chromatography are often employed to isolate the desired compound.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various tumor cell lines. It has been particularly effective against cells expressing specific oncogenes, suggesting a targeted mechanism of action .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. Studies have indicated that it can reduce inflammatory markers in cellular models, potentially through inhibition of pro-inflammatory cytokines. This activity may be beneficial in treating conditions characterized by chronic inflammation .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE). This inhibition is significant in the context of neurodegenerative diseases where AChE plays a pivotal role .

In Vitro Studies

In a study examining the cytotoxic effects of various compounds on cancer cell lines, this compound was found to have an IC50 value significantly lower than many standard chemotherapeutic agents, indicating potent activity against resistant cancer cells .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. In K-Ras transgenic mice models, treatment with this compound resulted in reduced tumor burden and improved survival rates compared to control groups .

Summary Table of Biological Activities

Activity Type Mechanism Findings
AnticancerInhibition of tumor cell proliferationSignificant growth inhibition in various cancer lines
Anti-inflammatoryReduction of inflammatory cytokinesDecreased levels of TNF-alpha and IL-6 in vitro
Enzyme inhibitionAChE inhibitionEffective against AChE with potential neuroprotective effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Comparison

The 5-methylisoxazole-4-carboxamide moiety differentiates this compound from pyrazole-carboximidamide derivatives (e.g., compounds 1–11 in ), which feature a pyrazole ring instead of isoxazole. Pyrazole derivatives are often explored for antidiabetic or anti-inflammatory properties, whereas isoxazoles are associated with metabolic stability and bioavailability in drug design .

Cyclohexyl Linker and Stereochemistry

The (1r,4r)-cyclohexyl linker is structurally analogous to intermediates in (e.g., compounds 284 and 285), which utilize cyclohexyl-piperazine systems. Stereochemical rigidity in the (1r,4r)-configuration may enhance binding specificity compared to flexible or S-configured analogs .

Pyrimidinyloxy Substituent

The 4,6-dimethylpyrimidin-2-yloxy group shares similarities with pyrimidinone derivatives in (e.g., compound 4i). Pyrimidine derivatives are often key pharmacophores in antiviral or anticancer agents. The methyl groups at positions 4 and 6 may enhance lipophilicity, contrasting with electron-withdrawing groups (e.g., chlorine or nitro) in ’s pyrazole derivatives, which could influence reactivity or metabolic pathways .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Core Structure Substituents/Linker Potential Applications Reference
Target Compound Isoxazole-carboxamide (1r,4r)-cyclohexyl, dimethylpyrimidine Kinase inhibition (hypothetical)
Pyrazole-carboximidamides () Pyrazole Varied aryl groups Antidiabetic, anti-inflammatory
Cyclohexyl-piperazines () Piperazine Dibenzylamino, tert-butyl carbamate Synthetic intermediates
Pyrimidinone-coumarin hybrids () Pyrimidinone Coumarin, tetrazole Antimicrobial, fluorescent probes

Research Findings and Limitations

  • Structural Advantages : The target compound’s combination of isoxazole and dimethylpyrimidine may offer improved metabolic stability compared to pyrazole analogs (), though direct comparative data are lacking.
  • Synthetic Challenges : The stereospecific (1r,4r)-cyclohexyl linker likely requires chiral resolution or asymmetric synthesis, contrasting with the racemic mixtures reported in .
  • Biological Relevance : While pyrimidine derivatives in exhibit antimicrobial activity, the dimethylpyrimidinyloxy group in the target compound could shift activity toward kinase targets, as seen in similar isoxazole-based inhibitors .

Q & A

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueParametersReference
HPLCC18 column, 0.1% TFA in H₂O/MeCN gradient
¹H NMRδ 2.1–2.3 ppm (CH₃-pyrimidine)
SC-XRDR1 < 0.05, CCDC deposition required

Q. Table 2. Common Synthetic Challenges and Solutions

ChallengeSolutionEvidence
Low coupling yieldUse HATU/DIPEA in DMF at 0°C → RT
Crystallographic twinsTWINABS scaling; refine as two domains
Impurity retentionSilica gel chromatography (EtOAc/hexane)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.